![molecular formula C15H28N2O5 B12608192 9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid CAS No. 650600-93-4](/img/structure/B12608192.png)
9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid is a chemical compound known for its role as a secondary reaction product of lipid peroxidation. It belongs to the class of glycerol-bound oxidized fatty acids and is often studied for its biological and chemical properties .
Preparation Methods
The synthesis of 9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid typically involves organic synthesis methods. One common approach is the oxidation of fatty acids, such as oleic acid or linoleic acid, to produce hydroperoxides, which then undergo further reactions to form the desired compound . Industrial production methods may involve controlled oxidation processes and purification steps to ensure the compound’s purity and stability .
Chemical Reactions Analysis
9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products.
Reduction: It can be reduced to form its corresponding alcohols or other reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions with other reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid has several scientific research applications:
Chemistry: It is used as a marker for lipid peroxidation and oxidative stress studies.
Mechanism of Action
The mechanism of action of 9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid involves its interaction with biological molecules. It stimulates the activity of phospholipase A2, leading to the production of arachidonic acid and eicosanoids like thromboxane A2 . These molecules play crucial roles in inflammation and platelet aggregation, which are important in various physiological and pathological processes .
Comparison with Similar Compounds
Similar compounds to 9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid include other glycerol-bound oxidized fatty acids, such as:
Azelaic acid: Another product of lipid peroxidation with similar biological activities.
Octanoic acid: A non-reactive glycerol-bound oxidized fatty acid. What sets this compound apart is its specific ability to stimulate phospholipase A2 activity and its role in producing thromboxane A2
Properties
CAS No. |
650600-93-4 |
|---|---|
Molecular Formula |
C15H28N2O5 |
Molecular Weight |
316.39 g/mol |
IUPAC Name |
9-[[(5S)-5-amino-5-carboxypentyl]amino]-9-oxononanoic acid |
InChI |
InChI=1S/C15H28N2O5/c16-12(15(21)22)8-6-7-11-17-13(18)9-4-2-1-3-5-10-14(19)20/h12H,1-11,16H2,(H,17,18)(H,19,20)(H,21,22)/t12-/m0/s1 |
InChI Key |
VEIANXPHNDEIEV-LBPRGKRZSA-N |
Isomeric SMILES |
C(CCCC(=O)NCCCC[C@@H](C(=O)O)N)CCCC(=O)O |
Canonical SMILES |
C(CCCC(=O)NCCCCC(C(=O)O)N)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


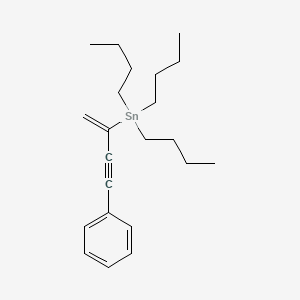
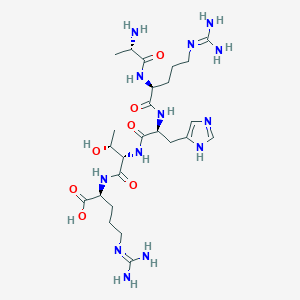
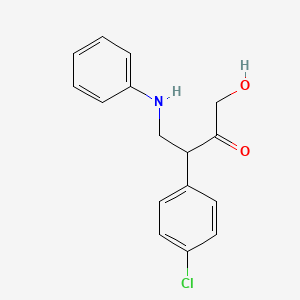
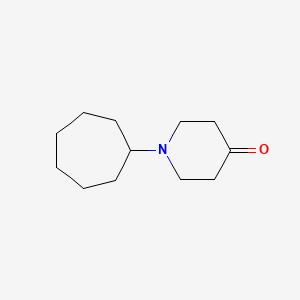
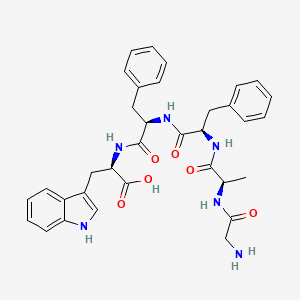

![3-Bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12608171.png)
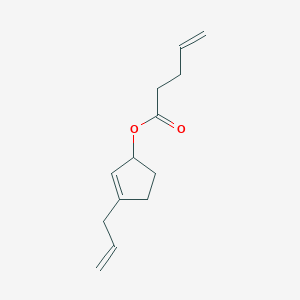

![Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12608185.png)
![N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide](/img/structure/B12608188.png)
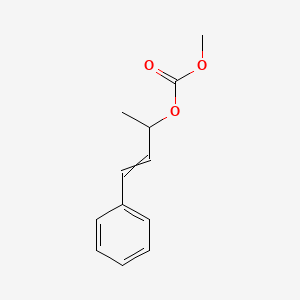
![N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12608198.png)
![3-[2-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12608200.png)
